NPFF2-R ligand 1
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Overview
Description
Preparation Methods
The synthesis of NPFF2-R ligand 1 involves a guanidine-to-piperidine switch, which enhances its affinity for NPFF1 and NPFF2 receptors. The specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the use of high-affinity small molecule scaffolds
Chemical Reactions Analysis
NPFF2-R ligand 1 undergoes various chemical reactions, including binding to NPFF1 and NPFF2 receptors with high affinity. It shows low binding affinity to delta-opioid receptor, kappa-opioid receptor, and mu-opioid receptor . The major products formed from these reactions are the ligand-receptor complexes that modulate physiological functions.
Scientific Research Applications
NPFF2-R ligand 1 is used extensively in scientific research, particularly in studies related to the central nervous system. It is employed to investigate the modulation of opioid functions, pain regulation, and other neurological processes .
Mechanism of Action
NPFF2-R ligand 1 exerts its effects by binding to the NPFF2 receptor, which is a G protein-coupled receptor. This binding modulates the receptor’s activity, influencing various physiological pathways, including nociception and opioid function regulation . The exact molecular mechanisms are still under investigation, but it is known to counteract the inhibition of N-type calcium channels by opioids .
Comparison with Similar Compounds
NPFF2-R ligand 1 is unique in its high affinity for both NPFF1 and NPFF2 receptors. Similar compounds include other ligands for the neuropeptide FF receptor family, such as neuropeptide FF and RFamide-related peptides . These compounds also modulate pain and opioid functions but may have different affinities and specificities for the receptors .
Properties
Molecular Formula |
C32H41N3O |
---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
N-[[1-benzyl-4-(naphthalen-1-ylmethyl)piperidin-4-yl]methyl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C32H41N3O/c36-31(16-21-34-19-7-2-8-20-34)33-26-32(24-29-14-9-13-28-12-5-6-15-30(28)29)17-22-35(23-18-32)25-27-10-3-1-4-11-27/h1,3-6,9-15H,2,7-8,16-26H2,(H,33,36) |
InChI Key |
NDLDMUWZIWYVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NCC2(CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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